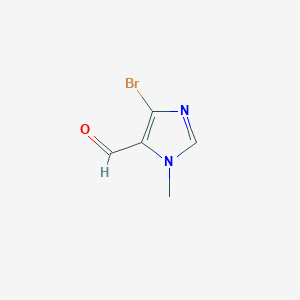

4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLIXONXVCDFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378321 | |

| Record name | 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141524-74-5 | |

| Record name | 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141524-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-methyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde, a key building block in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound is a solid, halogenated heterocyclic aldehyde.[1][2][3] Its core chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₅H₅BrN₂O | [1][2][3][4] |

| Molecular Weight | 189.01 g/mol | [1][2][3][4] |

| CAS Number | 141524-74-5 | [1][2][3][4] |

| Appearance | Solid | [1][2][3] |

| Melting Point | 87-92 °C | [1][2] |

| Assay Purity | ≥95% | [1][2][3] |

| SMILES String | Cn1cnc(Br)c1C=O | [1][2][3] |

| InChI | 1S/C5H5BrN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3 | [1][2][3] |

| InChI Key | MBLIXONXVCDFMO-UHFFFAOYSA-N | [1][2][3] |

| Storage | Room temperature |

Spectral Data Summary

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl protons, the imidazole ring proton, and the aldehyde proton. The aldehyde proton would appear as a singlet at a characteristic downfield shift (typically δ 9-10 ppm). The methyl group protons would appear as a singlet further upfield, and the imidazole ring proton would also be a singlet in the aromatic region. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, the carbons of the imidazole ring (with the carbon bearing the bromine atom being significantly influenced), and the methyl carbon. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the aldehyde group (typically in the range of 1680-1715 cm⁻¹). C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C-N and C-Br stretching frequencies. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M+ and M+2). |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies. A plausible and efficient method is the Vilsmeier-Haack formylation of a suitable precursor, 4-bromo-1-methyl-1H-imidazole. This reaction introduces the aldehyde group onto the electron-rich imidazole ring.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on the known reactivity of imidazole derivatives in the Vilsmeier-Haack reaction.

Materials:

-

4-Bromo-1-methyl-1H-imidazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in dichloromethane (DCM) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 4-bromo-1-methyl-1H-imidazole in DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and stir until the ice has melted. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Reactivity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in defined signaling pathways. As a functionalized heterocyclic compound, it is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential biological activities.

The chemical reactivity of this compound is dictated by its functional groups:

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes.

-

Bromo-imidazole Core: The bromine atom on the imidazole ring can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at this position.

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

References

- 1. Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the methylation of 4(5)-formylimidazole to yield 1-methyl-1H-imidazole-5-carboxaldehyde, followed by regioselective bromination at the 4-position.

This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes graphical representations of the synthesis pathway and experimental workflow to ensure clarity and reproducibility.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the N-methylation of 4(5)-formylimidazole to produce 1-methyl-1H-imidazole-5-carboxaldehyde. The second step is the selective bromination of this intermediate at the C4 position of the imidazole ring using N-Bromosuccinimide (NBS).

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. Please note that the yield for the bromination step is based on a closely related substrate and should be considered an estimate.

| Step | Reaction | Starting Material | Reagents | Product | Reported Yield (%) | Melting Point (°C) |

| 1 | Methylation | 4(5)-formylimidazole | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | 1-methyl-1H-imidazole-5-carboxaldehyde | Not explicitly reported, but expected to be high | Not available |

| 2 | Bromination | 1-methyl-1H-imidazole-5-carboxaldehyde | N-Bromosuccinimide (NBS) | This compound | ~40% (based on an isomeric starting material) | 87-92 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 1-methyl-1H-imidazole-5-carboxaldehyde

This procedure is adapted from a similar methylation of a substituted imidazole carboxaldehyde.[1]

Reagents and Materials:

-

4(5)-formylimidazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.18 g, 0.0908 mol) in anhydrous THF (120 mL) in a round-bottom flask under an inert atmosphere, add 4(5)-formylimidazole (5 g, 0.0454 mol) portion-wise at room temperature over 30 minutes.

-

Stir the resulting mixture for an additional 30 minutes at room temperature.

-

Add methyl iodide (5.65 mL, 0.0908 mol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 20 hours.

-

After the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Isolate the THF phase. Wash the remaining solid phase several times with chloroform.

-

Combine all organic phases.

-

The remaining aqueous layer can be further extracted with chloroform.

-

Combine all organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 1-methyl-1H-imidazole-5-carboxaldehyde can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on the bromination of the isomeric 1-methyl-1H-imidazole-2-carbaldehyde.[2]

Reagents and Materials:

-

1-methyl-1H-imidazole-5-carboxaldehyde

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde in anhydrous DMF in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 equivalents) to the solution.

-

Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Based on a similar reaction, this may take an extended period (e.g., several days).[2]

-

Upon completion of the reaction, add water to the reaction mixture.

-

Extract the aqueous mixture with ethyl acetate multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the residue by column chromatography on silica gel to yield this compound as a solid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Spectroscopic Data of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical and spectroscopic data for 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde, a halogenated heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data in the public domain, this guide also includes information on closely related isomers where appropriate and proposes general experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are well-documented and crucial for its handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 141524-74-5 | [1] |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 87-92 °C | [1] |

| Purity | 95% | [1] |

Spectroscopic Data

Table 2.1: ¹H NMR Data of 4-Bromo-1-methyl-1H-imidazole-2-carboxaldehyde

Note: This data is for the 2-carboxaldehyde isomer and serves as a reference.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.62 | Singlet | 1H | Aldehyde Proton (-CHO) |

| 7.80 | Singlet | 1H | Imidazole Ring Proton |

| 3.92 | Singlet | 3H | Methyl Proton (-CH₃) |

Solvent: DMSO-d₆, Frequency: 600 MHz[2]

Table 2.2: Other Spectroscopic Data

| Technique | Data |

| ¹³C NMR | Experimental data for this compound is not available in the searched public domain. |

| Mass Spectrometry (MS) | Experimental data for this compound is not available in the searched public domain. |

| Infrared (IR) Spectroscopy | Experimental data for this compound is not available in the searched public domain. |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be adapted from the synthesis of its 2-carboxaldehyde isomer.

3.1. Proposed Synthesis of this compound

This proposed protocol is based on the bromination of the corresponding unbrominated precursor.

Reaction:

1-methyl-1H-imidazole-5-carboxaldehyde + N-Bromosuccinimide (NBS) → this compound

Procedure:

-

Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature.

-

Allow the reaction mixture to stir at room temperature for several hours to days, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

3.2. General Protocol for Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicity.

3.2.2. Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

3.2.3. Infrared (IR) Spectroscopy

-

For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., C=O stretch of the aldehyde, C-H stretches, C=N and C=C stretches of the imidazole ring).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde (CAS 141524-74-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic profile, synthesis, and its emerging role in the development of novel therapeutics.

Physicochemical and Safety Data

This compound is a solid, halogenated heterocyclic aldehyde. Its core structure, a substituted imidazole ring, is a prevalent motif in many biologically active compounds. The presence of a bromine atom and an aldehyde functional group at key positions makes it a versatile intermediate for further chemical modifications in drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 141524-74-5 | |

| Molecular Formula | C₅H₅BrN₂O | |

| Molecular Weight | 189.01 g/mol | |

| Appearance | Solid | |

| Melting Point | 87-92 °C | |

| InChI | 1S/C5H5BrN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3 | |

| SMILES | Cn1cnc(Br)c1C=O |

Table 2: Safety Information

| Hazard | Classification | Pictogram |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | GHS07 |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, imidazole, and aldehyde protons. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the aldehyde group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. Key signals would include those for the methyl carbon, the imidazole ring carbons (with the carbon attached to bromine being significantly affected), and the carbonyl carbon of the aldehyde group, which is expected to appear significantly downfield.

Mass Spectrometry (Predicted)

Mass spectrometric analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the bromine atom, the formyl group, and other characteristic fragments of the imidazole ring.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a likely synthetic strategy can be inferred from related literature, particularly from patent CN111269183A, which describes the synthesis of a derivative.[1] The synthesis would likely involve the bromination of a suitable 1-methyl-1H-imidazole-5-carboxaldehyde precursor.

Postulated Synthetic Pathway

A plausible synthetic route would start with the readily available 1-methyl-1H-imidazole-5-carboxylic acid. This starting material can be converted to an amide, which is then subjected to bromination using a brominating agent like N-Bromosuccinimide (NBS).[1] Subsequent transformation of the amide to the aldehyde would yield the target compound.

Caption: Postulated synthetic pathway for this compound.

Key Experimental Considerations

-

Bromination: The bromination step requires careful control of reaction conditions to ensure regioselectivity and avoid over-bromination. The choice of solvent and temperature is critical.[1]

-

Purification: Purification of the final product would likely be achieved through column chromatography.[1]

Applications in Drug Discovery and Development

Bromo-substituted imidazoles are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[2] The bromine atom serves as a versatile handle for introducing the imidazole scaffold into more complex molecules through various cross-coupling reactions, such as Suzuki and Stille couplings. The aldehyde group provides a reactive site for forming new carbon-carbon or carbon-nitrogen bonds, further expanding its synthetic utility.

While specific drugs derived from this compound are not yet publicly disclosed, its structural motifs are present in compounds investigated for various therapeutic areas. The imidazole core is a key component of many enzyme inhibitors and receptor antagonists.

Role as a Synthetic Intermediate

The dual reactivity of the bromo and aldehyde functionalities allows for a stepwise and controlled elaboration of the molecular structure. This makes it a valuable intermediate for the construction of compound libraries for high-throughput screening in drug discovery campaigns.

Caption: Experimental workflow illustrating the use of the title compound in drug discovery.

Potential Therapeutic Targets

Given the prevalence of the imidazole scaffold in medicinal chemistry, derivatives of this compound could potentially target a wide range of biological pathways. These may include, but are not limited to, kinase signaling, inflammatory pathways, and neurotransmitter receptor modulation. Further research is needed to elucidate the specific biological activities of molecules synthesized from this versatile building block.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined structure and dual functional handles provide a robust platform for the synthesis of novel and diverse molecular entities. While detailed public data on its spectroscopic properties and specific biological applications are currently limited, the available information on related compounds underscores its value for researchers and scientists engaged in the design and synthesis of next-generation therapeutics. Further exploration of the chemical space accessible from this building block is warranted and is likely to yield novel compounds with interesting pharmacological profiles.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential starting materials and synthetic routes for the preparation of 4-bromo-1-methyl-1H-imidazole-5-carboxaldehyde, a valuable building block in medicinal chemistry. Due to the absence of a directly published synthesis for this specific molecule, this document outlines two plausible and scientifically sound synthetic pathways based on analogous reactions reported in the literature. Each route is presented with detailed experimental protocols, a comparative analysis of their advantages and disadvantages, and visual representations of the synthetic workflows.

Comparative Analysis of Synthetic Routes

Two primary retrosynthetic approaches have been identified for the synthesis of this compound. The selection of a particular route may depend on the availability of starting materials, desired scale, and purification capabilities.

Route A: Bromination of 1-methyl-1H-imidazole-5-carboxaldehyde

This is the most direct approach, involving the late-stage bromination of a pre-formed imidazole aldehyde.

Route B: Formylation of 4-bromo-1-methyl-1H-imidazole

This strategy involves the initial preparation of the brominated and methylated imidazole core, followed by the introduction of the formyl group.

The following table summarizes the key quantitative data for each proposed synthetic step, with some values estimated based on analogous transformations.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Route A | |||||||

| A1 | Methylation | 4-methyl-1H-imidazole-5-carbaldehyde | Sodium Hydride, Methyl Iodide | Tetrahydrofuran | 20 hours | Room Temp. | ~42% |

| A2 | Bromination | 1-methyl-1H-imidazole-5-carboxaldehyde | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide | 144 hours | 20 | ~40% (estimated)[1] |

| Route B | |||||||

| B1 | Bromination | Imidazole | Bromine | Chloroform | 1 hour | Room Temp. | High |

| B2 | Selective Debromination | 2,4,5-Tribromo-1H-imidazole | Sodium Sulfite | Water | 8 hours | Reflux | ~89%[2] |

| B3 | Methylation | 4-bromo-1H-imidazole | Sodium Hydride, Methyl Iodide | Tetrahydrofuran | 2-4 hours | 0 to Room Temp. | Moderate to High |

| B4 | Formylation (Vilsmeier-Haack) | 4-bromo-1-methyl-1H-imidazole | POCl₃, DMF | Dichloromethane | 6.5 hours | 0 to Room Temp. | Moderate to High (estimated) |

Experimental Protocols

The following are detailed experimental methodologies for the key transformations in the proposed synthetic routes.

Route A: Synthesis via Bromination of 1-methyl-1H-imidazole-5-carboxaldehyde

Step A1: Synthesis of 1,4-dimethyl-1H-imidazole-5-carbaldehyde

This procedure is adapted from the methylation of 4-methyl-5-imidazole carbaldehyde.

-

To a solution of 4-methyl-5-imidazole carbaldehyde (5 g, 0.0454 mol) in dry tetrahydrofuran (120 mL), add sodium hydride (60% dispersion in mineral oil, 2.179 g, 0.0908 mol) portion-wise at room temperature over 30 minutes.

-

Stir the resulting suspension for an additional 30 minutes.

-

Add methyl iodide (5.65 mL, 0.0908 mol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 20 hours.

-

After the reaction is complete, carefully quench with water.

-

Separate the organic layer and wash the aqueous layer with chloroform.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 1,4-dimethyl-1H-imidazole-5-carbaldehyde as a yellow oily solid (yield: ~42%).

Step A2: Synthesis of this compound

This protocol is based on the bromination of the isomeric 1-methyl-1H-imidazole-2-carboxaldehyde.[1]

-

Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde (assuming a similar scale, 10 g, 90 mmol) in deoxygenated N,N-dimethylformamide (300 mL).

-

Add N-Bromosuccinimide (17.8 g, 100 mmol) to the solution.

-

Stir the resulting solution at room temperature (20 °C) for 144 hours (6 days).

-

Pour the reaction mixture into water (750 mL).

-

Extract the aqueous mixture with ethyl acetate (4 x 200 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel (eluent: n-heptane/ethyl acetate) to afford this compound. The expected yield is estimated to be around 40%.[1]

Route B: Synthesis via Formylation of 4-bromo-1-methyl-1H-imidazole

Step B1 & B2: Synthesis of 4-Bromo-1H-imidazole

This two-step procedure starts with the exhaustive bromination of imidazole followed by selective debromination.[2][3]

-

Bromination: To a solution of imidazole (60 g, 0.88 mol) in chloroform (360 ml), add a solution of bromine (138 g, 1 mol) in chloroform (100 ml) dropwise at room temperature. Stir the mixture for 1 hour. Remove the solvent under reduced pressure. Suspend the residue in hot water, filter, and dry under vacuum to yield 2,4,5-tribromo-1H-imidazole.[3]

-

Debromination: Combine 2,4,5-tribromo-1H-imidazole (32 g, 0.105 mol) and a 20% aqueous solution of sodium sulfite (66.34 g, 0.527 mol) and reflux for 8 hours. Cool the reaction mixture to precipitate the solid product. Collect the product by vacuum filtration to give 4-bromo-1H-imidazole (yield: ~89%).[2]

Step B3: Synthesis of 4-Bromo-1-methyl-1H-imidazole

This protocol involves the N-methylation of 4-bromo-1H-imidazole.

-

Suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool to 0 °C.

-

Add a solution of 4-bromo-1H-imidazole (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 1 hour.

-

Add methyl iodide (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully quench the reaction with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step B4: Synthesis of this compound (Vilsmeier-Haack Reaction)

This is a general procedure for the Vilsmeier-Haack formylation.

-

To a solution of 4-bromo-1-methyl-1H-imidazole (1.0 equiv) in anhydrous dichloromethane, add phosphorus oxychloride (POCl₃, 1.5 equiv) at 0 °C under an inert atmosphere.

-

Add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 6.5 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Caption: Synthetic workflow for Route A.

Caption: Synthetic workflow for Route B.

References

The Versatility of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, heterocyclic scaffolds play a crucial role, with the imidazole ring being a prominent feature in numerous biologically active molecules. This technical guide focuses on the utility of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde , a halogenated heterocyclic building block, in the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a reactive bromine atom and an aldehyde functional group, provides a versatile platform for the construction of complex molecular architectures. This guide will delve into its application in the synthesis of Transforming Growth Factor-β-activated kinase 1 (TAK1) inhibitors, providing detailed experimental protocols, quantitative data, and a visualization of the relevant biological pathway.

Core Properties of the Building Block

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 141524-74-5 | |

| Molecular Formula | C₅H₅BrN₂O | |

| Molecular Weight | 189.01 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% | |

| SMILES | Cn1cnc(Br)c1C=O | |

| InChI | 1S/C5H5BrN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3 |

Application in the Synthesis of TAK1 Inhibitors

Transforming Growth Factor-β-activated kinase 1 (TAK1) is a key serine/threonine kinase that plays a central role in mediating inflammatory signaling pathways. It is activated by pro-inflammatory cytokines such as TNF-α and IL-1, leading to the activation of downstream pathways including NF-κB and p38 MAPK. Consequently, the development of selective TAK1 inhibitors is a promising therapeutic strategy for a range of inflammatory diseases and cancers.

The this compound scaffold serves as a valuable starting point for the synthesis of potent TAK1 inhibitors. The bromine atom at the 4-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl substituents. The carboxaldehyde group at the 5-position can be readily converted into a carboxamide, providing a handle for further diversification and interaction with the target protein.

Synthetic Pathway to 2,4-Disubstituted Imidazole Carboxamide TAK1 Inhibitors

The following diagram illustrates a plausible synthetic route for the synthesis of 2,4-disubstituted imidazole carboxamide inhibitors of TAK1, starting from this compound.

Caption: Synthetic workflow for TAK1 inhibitors.

Experimental Protocols

The following are detailed, representative experimental protocols for the key synthetic steps outlined above. These are based on established synthetic methodologies for similar transformations.

Step 1: Suzuki Coupling - Synthesis of 4-Aryl-1-methyl-1H-imidazole-5-carboxaldehyde

-

To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (4:1) is added the corresponding arylboronic acid (1.2 eq) and a base such as K₂CO₃ (2.0 eq).

-

The mixture is degassed with argon for 15 minutes.

-

A palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), is added, and the mixture is heated to 80-100 °C under an argon atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-imidazole-5-carboxaldehyde.

Step 2: Oxidation - Synthesis of 4-Aryl-1-methyl-1H-imidazole-5-carboxylic acid

-

To a solution of 4-Aryl-1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq) in a mixture of tert-butanol and water is added 2-methyl-2-butene (5.0 eq).

-

A solution of sodium chlorite (NaClO₂) (4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (4.0 eq) in water is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The mixture is acidified with 1M HCl, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the carboxylic acid product.

Step 3: Amide Coupling - Synthesis of 4-Aryl-N-substituted-1-methyl-1H-imidazole-5-carboxamide

-

To a solution of 4-Aryl-1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) are added a coupling agent like HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

The mixture is stirred at room temperature for 10 minutes.

-

The desired amine (1.1 eq) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction mixture is diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or preparative HPLC to give the final TAK1 inhibitor.

Quantitative Data: Potency of Synthesized TAK1 Inhibitors

The inhibitory activity of the synthesized imidazole carboxamides against TAK1 can be evaluated using a biochemical assay, such as the LanthaScreen™ Kinase Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of the kinase by quantifying the amount of phosphorylated substrate. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀).

The following table summarizes the in vitro biochemical potency of representative 2,4-disubstituted imidazole carboxamide inhibitors of TAK1, as reported in the literature.

| Compound ID | R Group (at C4-aryl) | Amide Moiety | TAK1 IC₅₀ (nM) |

| 1 | 4-Fluorophenyl | (R)-3-Hydroxypyrrolidin-1-yl | 15 |

| 2 | 4-Chlorophenyl | (R)-3-Hydroxypyrrolidin-1-yl | 25 |

| 3 | Phenyl | (R)-3-Hydroxypyrrolidin-1-yl | 50 |

| 4 | 4-Fluorophenyl | Pyrrolidin-1-yl | 120 |

| 5 | 4-Fluorophenyl | Morpholino | >1000 |

Data is illustrative and based on findings from "Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors".

Spectroscopic Data of a Representative Intermediate

The characterization of synthetic intermediates is crucial for confirming their structure and purity. Below is representative spectroscopic data for a key intermediate, 4-(4-fluorophenyl)-1-methyl-1H-imidazole-5-carboxaldehyde.

| Data Type | Spectroscopic Data |

| ¹H NMR | (400 MHz, CDCl₃) δ 9.85 (s, 1H), 7.80 (s, 1H), 7.55-7.50 (m, 2H), 7.20-7.15 (m, 2H), 3.90 (s, 3H). |

| ¹³C NMR | (101 MHz, CDCl₃) δ 184.5, 163.0 (d, J = 250.0 Hz), 145.0, 140.0, 131.0 (d, J = 8.0 Hz), 129.0, 128.0 (d, J = 3.0 Hz), 116.0 (d, J = 22.0 Hz), 34.0. |

| MS (ESI) | m/z 219.1 [M+H]⁺ |

Note: This is representative data and may not correspond to an exact compound from the literature.

TAK1 Signaling Pathway

TAK1 is a central node in several inflammatory signaling cascades. Upon activation by upstream signals such as TNF-α or IL-1, TAK1 forms a complex with TAK1-binding proteins (TAB1, TAB2, or TAB3). This complex then activates downstream kinases, including the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as p38 and JNK. The activation of these pathways ultimately leads to the transcription of pro-inflammatory genes.

Caption: TAK1 signaling pathway and inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its application in the development of selective TAK1 inhibitors highlights its utility in modern drug discovery. The strategic functionalization of both the bromine and carboxaldehyde moieties allows for the generation of diverse chemical libraries and the fine-tuning of pharmacological properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this building block in their own drug discovery efforts targeting kinase-driven pathologies.

An In-depth Technical Guide on the Physical Properties of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, including the imidazole core, a bromine substituent, and an aldehyde functional group, make it a valuable precursor for the synthesis of a wide range of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered imidazole ring, substituted with a bromine atom at the 4-position, a methyl group at the 1-position (on the nitrogen atom), and a carboxaldehyde group at the 5-position.

Molecular Formula: C₅H₅BrN₂O[1][2]

Molecular Weight: 189.01 g/mol [1][2]

Canonical SMILES: Cn1cnc(Br)c1C=O[1]

InChI Key: MBLIXONXVCDFMO-UHFFFAOYSA-N[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Physical Form | Solid | [1] |

| Melting Point | 87-92 °C | [1] |

| Solubility | Data not available in public literature. It is advisable to test solubility in a range of common organic solvents such as DMSO, DMF, methanol, and chlorinated solvents. | |

| Boiling Point | Data not available | |

| Density | Data not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the imidazole ring proton, and the N-methyl protons. The anticipated chemical shifts (in ppm, relative to TMS) would be approximately:

-

Aldehyde proton (-CHO): A singlet between 9.5 and 10.5 ppm.

-

Imidazole ring proton (C2-H): A singlet between 7.5 and 8.5 ppm.

-

N-methyl protons (-CH₃): A singlet around 3.5 to 4.5 ppm.

¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms in the molecule. The expected chemical shift ranges are:

-

Aldehyde carbonyl carbon (-CHO): 180 - 190 ppm.

-

Imidazole ring carbons (C2, C4, C5): 110 - 150 ppm. The carbon bearing the bromine atom (C4) would be significantly influenced by the halogen.

-

N-methyl carbon (-CH₃): 30 - 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C=O stretch (aldehyde): A strong absorption band in the region of 1680-1710 cm⁻¹.

-

C-H stretch (aldehyde): A characteristic weak to medium absorption around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=N and C=C stretch (imidazole ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-Br stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 188 and 190, with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the formyl group (CHO) or the bromine atom.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not widely available. However, a general synthetic approach can be inferred from related patent literature.

General Synthesis Workflow

The synthesis of this compound likely involves the bromination of a suitable 1-methyl-1H-imidazole-5-carboxaldehyde precursor. A plausible, though not explicitly documented, workflow is outlined below.

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Steps (Hypothetical Protocol):

-

Reaction Setup: 1-Methyl-1H-imidazole-5-carboxaldehyde would be dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or chloroform.

-

Bromination: A brominating agent, such as N-bromosuccinimide (NBS), would be added portion-wise to the solution at room temperature or slightly elevated temperature. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture would be quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers would be washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product would then be purified using column chromatography on silica gel to yield the pure this compound.

Characterization Workflow

The following diagram illustrates a standard workflow for the characterization of the synthesized compound.

Caption: Standard workflow for the characterization of the final product.

Safety Information

This compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with well-defined basic physical properties. While detailed experimental data, particularly spectroscopic information and solubility, are not extensively reported in publicly accessible literature, its structural features suggest predictable characteristics that can guide its use in research and development. Further experimental investigation is warranted to fully elucidate its properties and expand its applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde as a key building block. This versatile reaction enables the synthesis of a diverse range of 5-aryl-1-methyl-1H-imidazole-5-carboxaldehydes, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp²-hybridized centers. This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of readily available and relatively non-toxic boronic acid reagents.

The substrate, this compound, possesses a reactive C-Br bond at a key position on the imidazole ring, making it an ideal candidate for diversification through Suzuki-Miyaura coupling. The resulting 5-arylated imidazole-5-carboxaldehydes are prevalent scaffolds in numerous biologically active compounds.

However, the Suzuki-Miyaura coupling of haloimidazoles, particularly unprotected ones, can present challenges. The imidazole ring itself can act as a ligand for the palladium catalyst, potentially inhibiting its activity. Therefore, careful selection of the catalyst system, including the palladium source and supporting ligands, is crucial for achieving high yields and efficient conversions. The use of pre-activated catalyst systems is often recommended to overcome this inhibition.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Quantitative Data Summary

While specific data for a wide range of arylboronic acids with this compound is not extensively documented in a single source, the following table summarizes typical reaction conditions and yields based on analogous reactions with similar bromo-heterocycles, such as 5-bromoindazoles and 5-chloro-1-methyl-4-nitroimidazole. These conditions provide a strong starting point for optimization.

| Arylboronic Acid (Ar-B(OH)₂) | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dimethoxyethane | 80 | 2-4 | 85-95 | |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | K₂CO₃ | Water | 70-80 | 5-8 | 80-90 | |

| 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-16 | 75-85 | General Protocol |

| 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dimethoxyethane | 80 | 2-4 | 70-80 | |

| 4-Formylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene/H₂O | 100 | 12-16 | 65-75 | General Protocol |

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions. Optimization is recommended for each new arylboronic acid.

Experimental Protocols

The following are detailed protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure using PdCl₂(dppf)

This protocol is based on conditions found to be effective for the Suzuki coupling of other bromo-heterocycles and is a good starting point for a variety of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Anhydrous dimethoxyethane (DME)

-

Argon or Nitrogen gas

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating block

Procedure:

-

To a Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol), and potassium carbonate (2.0 mmol).

-

Add anhydrous dimethoxyethane (5 mL).

-

Seal the flask or vial and stir the mixture at 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Aqueous Conditions using Pd(PPh₃)₂Cl₂

This protocol utilizes aqueous conditions, which can be advantageous for certain substrates and offers a more environmentally friendly approach. It is adapted from a procedure for a similar chloro-imidazole derivative.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (5 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Tetrabutylammonium bromide (TBAB) (1 equivalent) - Optional, as a phase-transfer catalyst

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), potassium carbonate (2.0 mmol), and optionally TBAB (1.0 mmol).

-

Add water (5 mL).

-

Fit the flask with a reflux condenser and heat the mixture to 70-80 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. Reaction times can range from 5 to 8 hours.

-

After completion, cool the reaction to room temperature and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Key Considerations

-

Low Yields: If low yields are observed, consider screening different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, RuPhos, XPhos). The choice of base and solvent can also significantly impact the outcome.

-

Decomposition of Boronic Acid: Some arylboronic acids are prone to protodeboronation, especially at elevated temperatures. Using a milder base (e.g., K₃PO₄) or lower reaction temperatures may be beneficial.

-

Aldehyde Reactivity: The aldehyde functional group is generally tolerant to Suzuki-Miyaura conditions. However, if side reactions involving the aldehyde are suspected, protecting it as an acetal may be necessary.

-

Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Ensure proper degassing of the solvent and use of Schlenk techniques.

By following these protocols and considering the key factors outlined, researchers can successfully employ the Suzuki-Miyaura coupling of this compound to access a wide array of valuable 5-arylated imidazole derivatives for various applications in drug discovery and materials science.

Application Notes & Protocols: Palladium-Catalyzed Coupling Reactions of Brominated Imidazoles

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with diverse biological activities.[1] The functionalization of the imidazole core, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have become indispensable tools for these transformations due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[2][3][4]

These application notes provide detailed protocols and comparative data for the palladium-catalyzed coupling of brominated imidazoles, key intermediates in the synthesis of complex molecular architectures. The methodologies covered include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, offering researchers a comprehensive guide to leveraging these powerful reactions in their synthetic programs.[3][5][6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid.[2] It is widely used for synthesizing biaryl and heteroaryl-aryl structures. The reaction's tolerance for a wide variety of functional groups and the stability of boronic acids make it a preferred method in pharmaceutical synthesis.[8][9]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various brominated imidazoles.

| Entry | Brominated Imidazole | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | ~85-95 | [1] |

| 2 | 4(5)-Bromo-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O (5:1) | 100 | 12 | 85 | [8] |

| 3 | 2-Bromo-1-methyl-1H-imidazole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O (5:1) | 100 | 12 | 92 | [8] |

| 4 | 7-Bromo-4-sulfonamido-1H-indazole* | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (2.5) | XPhos (10) | K₃PO₄ (2) | Dioxane | 100 | 1 | 89 | [2][10] |

*Indazole is an isomer of benzimidazole.

Catalytic Cycle and Experimental Workflow

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general method adapted from literature procedures.[1][8] Researchers should optimize conditions for their specific substrates.

-

Reaction Setup : To an oven-dried Schlenk tube, add the brominated imidazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).

-

Catalyst and Ligand Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%). For catalysts like Pd(PPh₃)₄, a separate ligand is not needed.

-

Solvent Addition : Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon). Add the degassed solvent system (e.g., Dioxane/H₂O, 5:1).

-

Degassing : Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction : Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 1-12 hours), monitoring progress by TLC or LC-MS.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water to quench the reaction.[1]

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[1]

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[5] This reaction has broad utility for synthesizing aryl amines, which are prevalent in pharmaceuticals. The choice of ligand is critical for achieving high efficiency, especially with less reactive or sterically hindered substrates.[11][12]

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

The following table summarizes conditions for the C-N coupling of brominated imidazoles with various amines.

| Entry | Brominated Imidazole | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Bromo-1H-imidazole | 4-Methylaniline | Pd precatalyst* (2) | tBuBrettPhos (2) | LHMDS (2.2) | THF | 65 | 12 | 87 | [11][12] |

| 2 | 2-Bromo-1H-imidazole | Aniline | Pd precatalyst* (2) | tBuBrettPhos (2) | LHMDS (2.2) | THF | 65 | 12 | 85 | [11][12] |

| 3 | C5-Bromo-imidazo[2,1-b][1][11][13]thiadiazole | 4-Methoxyaniline | Pd₂(dba)₃ (10) | Xantphos (20) | Cs₂CO₃ (3.0) | 1,4-Dioxane | 100 | 12 | 72 | [14] |

| 4 | 2-Bromo-1H-imidazole | Pyrrolidine | Pd precatalyst* (2) | tBuBrettPhos (2) | LHMDS (2.2) | THF | 65 | 12 | 78 | [11][12] |

*Based on the bulky biarylphosphine ligand tBuBrettPhos.

Catalytic Cycle and Logical Workflow

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general method adapted from literature procedures for unprotected bromoimidazoles.[11][12]

-

Reaction Setup : In a glovebox, add the palladium precatalyst (1-2 mol%) and ligand (1-2 mol%) to an oven-dried vial or Schlenk tube. Add the brominated imidazole (1.0 equiv) and the amine (1.2 equiv).

-

Solvent and Base Addition : Remove the vial from the glovebox. Add the solvent (e.g., THF) followed by the strong base (e.g., LHMDS, 2.2 equiv) via syringe.

-

Reaction : Seal the vial with a Teflon-lined cap and heat the mixture in an oil bath at the specified temperature (e.g., 65 °C) with stirring for the required duration (typically 12-24 hours).

-

Work-up : After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Sonogashira Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[15] It is a highly effective method for the synthesis of substituted alkynes and conjugated enynes. The reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt co-catalyst.[16][17]

Data Presentation: General Sonogashira Coupling Conditions

While specific examples for brominated imidazoles are less common in the provided literature, the following table outlines general conditions that are highly applicable.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 3-Bromo-2-aminopyridine* | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2.0) | DMF | 100 | 3 | 94 | [18] |

| 2 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N / Amine | Various | RT - 100 | 1-6 | High | [15][16] |

| 3 | Aryl Bromide | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | 80 | 2 | 91 | [18] |

*3-Bromo-2-aminopyridine is a nitrogen-rich heteroaromatic bromide, serving as a good model for bromoimidazoles.

Catalytic Cycles and Experimental Workflow

Detailed Experimental Protocol: Sonogashira Coupling

This general protocol is based on established methods for coupling aryl bromides.[18]

-

Reaction Setup : To a Schlenk tube, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand if required (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Reagent Addition : Add the brominated imidazole (1.0 equiv) to the tube. Evacuate and backfill with an inert gas.

-

Solvent and Amine Base : Add the solvent (e.g., DMF or Toluene) and the amine base (e.g., Et₃N, 2-3 equiv) via syringe.

-

Alkyne Addition : Add the terminal alkyne (1.1-1.2 equiv) via syringe.

-

Reaction : Heat the mixture to the required temperature (e.g., 80-100 °C) with stirring until the starting material is consumed (monitor by TLC).

-

Work-up : Cool the reaction to room temperature and filter off any solids, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification : Purify the crude residue by column chromatography on silica gel to isolate the alkynylated imidazole product.

Heck Coupling

The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity.[7][19] It is a powerful method for C-C bond formation and vinylation of aromatic systems. For aryl bromides, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial to improve yields and prevent dehalogenation.[20]

Data Presentation: General Heck Coupling Conditions

This table provides representative conditions for the Heck coupling of aryl bromides, which can be applied to brominated imidazoles.

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand/Additive (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 3-Bromoindazole* | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) / NaBr | TEA (1.8) | Silica Gel | 60 | 1 | 91 | [20] |

| 2 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | NHC Salt (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | High | [21] |

| 3 | Aryl Bromide | Activated Alkene | Pd(OAc)₂ (0.05) | None | K₂CO₃ | Alumina | MW, 300W | 0.4 | High | [22] |

*Indazole is an isomer of benzimidazole. **Reaction performed under solvent-free or solid-supported conditions.

Catalytic Cycle and Logical Workflow

Detailed Experimental Protocol: Heck Coupling

This protocol is a general method based on procedures for related heteroaryl bromides.[20][21]

-

Reaction Setup : Add the brominated imidazole (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and any ligand/additive (e.g., PPh₃, TBAB) to a reaction vessel.

-

Reagent Addition : Add the alkene (1.5 equiv) and the base (e.g., K₂CO₃ or Et₃N, 2.0 equiv).

-

Solvent : Add the solvent (e.g., DMF/H₂O or an ionic liquid). For solvent-free conditions, reagents can be adsorbed onto a solid support like silica gel or alumina.

-

Reaction : Heat the mixture with stirring to the required temperature (e.g., 80-120 °C) for the necessary time, monitoring by TLC.

-

Work-up : After cooling, if a solvent was used, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). If on a solid support, extract the product directly from the support with a suitable solvent.

-

Purification : Dry the combined organic extracts, concentrate, and purify the residue by flash chromatography to obtain the vinylated imidazole.

Stille Coupling

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane), catalyzed by palladium.[6] It is a highly versatile C-C bond-forming reaction, though a significant drawback is the toxicity of the tin reagents and byproducts.[23][24]

Data Presentation: General Stille Coupling Conditions

This table outlines general conditions for Stille coupling that are applicable to brominated imidazoles.

| Entry | Organic Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Aryl Bromide | Vinyl-SnBu₃ | Pd(PPh₃)₄ (1-5) | - | - | Toluene/THF | 80-100 | 2-24 | High | [6] |

| 2 | Aryl Bromide | Aryl-SnBu₃ | Pd(OAc)₂ (2) | XPhos (2.2) | CsF (2) | DME | 80 | 24 | 47-94 | [25] |

| 3 | Aryl Bromide | Allenyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | LiCl (3) | THF | 65 | 2.5 | 85 | [24] |

Catalytic Cycle and Logical Workflow

Detailed Experimental Protocol: Stille Coupling

This general protocol is adapted from literature procedures for coupling with brominated partners.[25]

-

Reaction Setup : Under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., XPhos, 2.2 mol%), and any additive (e.g., CsF, 2.0 equiv) to a pressure-rated reaction vial.

-

Reagent Addition : Add the brominated imidazole (1.0 equiv) and the organostannane reagent (1.1-2.0 equiv).

-

Solvent : Add the dry, degassed solvent (e.g., DME or Toluene) to the vial.

-

Reaction : Seal the vial and heat the mixture with vigorous stirring at the required temperature (e.g., 80 °C) for the specified time (typically 24 h).

-

Work-up : After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Purification : Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography. Due to the toxicity of tin byproducts, specialized purification techniques may be required.

References

- 1. benchchem.com [benchchem.com]

- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. scirp.org [scirp.org]

- 19. Heck Reaction [organic-chemistry.org]

- 20. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 21. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Stille Coupling [organic-chemistry.org]

- 25. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-alkylation of 4-Bromo-1H-imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of 4-bromo-1H-imidazole derivatives, a key reaction in the synthesis of many biologically active compounds. The protocols outlined below offer two distinct methodologies, one employing a mild base and the other a strong base, to accommodate a range of substrates and laboratory settings.

General Principles

The N-alkylation of 4-bromo-1H-imidazole is a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks an electrophilic alkylating agent, typically an alkyl halide. The reaction is generally carried out in the presence of a base to deprotonate the imidazole ring, thereby increasing its nucleophilicity.

A significant challenge in the N-alkylation of asymmetrically substituted imidazoles, such as 4-bromo-1H-imidazole, is the control of regioselectivity. The reaction can potentially yield two regioisomers: the 1,4-disubstituted product and the 1,5-disubstituted product. The ratio of these isomers is influenced by factors such as the nature of the substituent on the imidazole ring, the alkylating agent, the base, and the solvent used. For instance, the methylation of 5-bromo-2-methyl-1H-imidazole results in a mixture of 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole, with the desired 1,4-isomer being the minor product in that specific case.

Experimental Protocols

Two primary protocols for the N-alkylation of 4-bromo-1H-imidazole derivatives are presented below. Protocol 1 utilizes a weaker base, potassium carbonate, which is often preferred for its ease of handling. Protocol 2 employs a strong base, sodium hydride, for substrates that are less reactive or when a more rapid reaction is desired.

Protocol 1: N-alkylation using a Weak Base (Potassium Carbonate)

This method is a common and relatively mild procedure for the N-alkylation of imidazoles.

Materials:

-

4-Bromo-1H-imidazole derivative

-

Alkylating agent (e.g., alkyl bromide, alkyl iodide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the 4-bromo-1H-imidazole derivative (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.1-1.5 equivalents).

-

Stirring: Stir the suspension at room temperature for 15-30 minutes.

-

Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude product in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-alkylation using a Strong Base (Sodium Hydride)

Caution: Sodium hydride (NaH) is a flammable solid and reacts violently with water. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

4-Bromo-1H-imidazole derivative

-